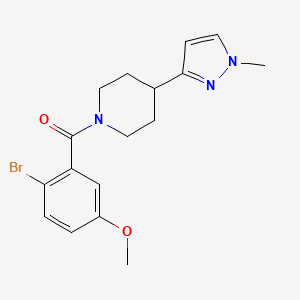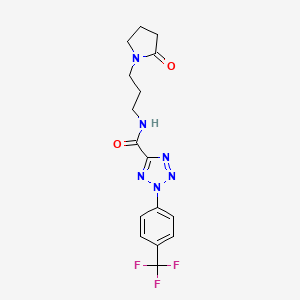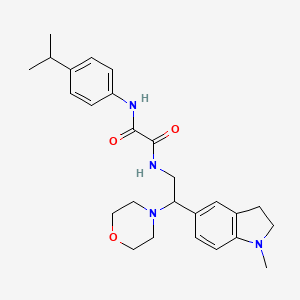
3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound with a complex structure that integrates multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common route may start with the preparation of 3-methoxypyrazin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidine moiety. Subsequent steps include the introduction of the carbonyl group and the coupling of this intermediate with 1-methylpyridin-2(1H)-one under controlled conditions. Reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one would likely employ continuous flow synthesis techniques to enhance yield and efficiency. Reaction conditions would be optimized for large-scale production, including temperature control, pressure regulation, and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidative reactions at various positions, particularly at the pyrazine and pyrrolidine rings.
Reduction: Reduction reactions might target the carbonyl group, converting it into a corresponding alcohol.
Substitution: Nucleophilic substitution can occur on the pyrazine ring, where the methoxy group might be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride in DMF (Dimethylformamide).
Major Products Formed
Depending on the type of reaction, products can include:
Alcohol derivatives from reduction.
Various substituted derivatives when undergoing substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block for the synthesis of more complex molecules in organic chemistry research.
Biology
Investigated for its potential as a bioactive molecule in various biological assays.
Medicine
Examined for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry
May be used in the development of novel materials with unique properties, including catalysts and sensors.
Wirkmechanismus
Molecular Targets
The precise mechanism of action would depend on the specific context in which the compound is used. In pharmacology, it might interact with various enzymes or receptors in the body.
Pathways Involved
Potential pathways could include inhibition or activation of specific enzymes, interaction with DNA or RNA, or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
3-methoxy-1-methylpyridin-2(1H)-one
3-pyrrolidine-1-carbonyl-pyridin-2(1H)-one
Uniqueness
The integration of the 3-methoxypyrazin-2-yl group confers unique electronic properties and reactivity, distinguishing it from other similar compounds. This uniqueness might translate into distinct pharmacological profiles or chemical behaviors.
This compound's multifaceted applications and chemical versatility make it an intriguing subject for ongoing research and development across various scientific disciplines.
Eigenschaften
IUPAC Name |
3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-5-11(10-20)24-14-13(23-2)17-6-7-18-14/h3-4,6-8,11H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJHQJUEJUJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
![3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)



![4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide](/img/structure/B2911306.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2911315.png)
